Methyl 2-chloro-5-nitrophenylacetate
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Overview
Description
Methyl 2-chloro-5-nitrophenylacetate (M2CNP) is an organic compound that is widely used in scientific research. It is a versatile compound that has multiple applications in the laboratory and in research studies. M2CNP is a colorless, crystalline solid with a melting point of 91-93°C and a boiling point of 250-252°C. Its chemical structure is composed of a nitro group attached to an acetate group, and a methyl group attached to the nitro group. It is soluble in water, methanol, ethanol, and acetone.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Methyl 2-chloro-5-nitrophenylacetate can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Methyl acetate, 2-chloro-5-nitrophenol, Acetic anhydride, Sulfuric acid, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Methyl acetate is reacted with sulfuric acid to form methyl sulfate and acetic acid., Step 2: The resulting methyl sulfate is then reacted with 2-chloro-5-nitrophenol in the presence of sodium bicarbonate to form methyl 2-chloro-5-nitrophenyl ether., Step 3: The methyl 2-chloro-5-nitrophenyl ether is then reacted with acetic anhydride to form methyl 2-chloro-5-nitrophenylacetate., Step 4: The final product is isolated and purified through the addition of water and sodium chloride, followed by filtration and drying.
Scientific Research Applications
Methyl 2-chloro-5-nitrophenylacetate is a useful compound for scientific research. It has been used in a variety of studies, including studies of enzyme kinetics, protein-ligand binding, and the synthesis of novel compounds. It has also been used as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Mechanism Of Action
Methyl 2-chloro-5-nitrophenylacetate is an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. Its mechanism of action is not fully understood, but it is thought to act as a competitive inhibitor of these enzymes. It is also thought to inhibit the activity of other enzymes, such as proteases and phosphatases.
Biochemical And Physiological Effects
Methyl 2-chloro-5-nitrophenylacetate has been studied for its effects on biochemical and physiological processes. In animal studies, it has been shown to inhibit platelet aggregation and reduce inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
Methyl 2-chloro-5-nitrophenylacetate is a useful compound for laboratory experiments. It is relatively stable and easy to handle, and its solubility in a variety of solvents makes it suitable for a variety of applications. However, it is toxic in large amounts and should be handled with caution.
Future Directions
Methyl 2-chloro-5-nitrophenylacetate has potential applications in a variety of areas. It could be used in the development of new drugs or other therapeutic agents. It could also be used to study enzyme kinetics and protein-ligand binding in more detail. In addition, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to develop new synthetic methods for the production of organic compounds.
properties
IUPAC Name |
methyl 2-(2-chloro-5-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXRGYKJNMEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-nitrophenylacetate |
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